Cyclobutyl 2-pyridyl ketone
CAS No.: 515154-32-2
Cat. No.: VC3816819
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 515154-32-2 |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 161.2 g/mol |
IUPAC Name | cyclobutyl(pyridin-2-yl)methanone |
Standard InChI | InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2 |
Standard InChI Key | JUFVVUQDXNEDAV-UHFFFAOYSA-N |
SMILES | C1CC(C1)C(=O)C2=CC=CC=N2 |
Canonical SMILES | C1CC(C1)C(=O)C2=CC=CC=N2 |
Introduction
Structural and Chemical Identity of Cyclobutyl 2-Pyridyl Ketone
Molecular Architecture
Cyclobutyl 2-pyridyl ketone consists of a cyclobutane ring—a four-membered carbon ring with inherent angle strain—linked to a ketone group that is further substituted with a pyridyl ring at the 2-position. The compound’s IUPAC name is cyclobutyl(pyridin-2-yl)methanone, reflecting this connectivity . The cyclobutane ring imposes significant steric and electronic constraints, while the pyridyl group introduces aromaticity and potential metal-coordination sites, making the molecule a versatile intermediate for further functionalization.
Synthesis of Cyclobutyl 2-Pyridyl Ketone
Norrish-Yang Cyclization and Pd-Catalyzed Functionalization
A landmark 2023 study demonstrated a two-step protocol for synthesizing cis-γ-functionalized cyclobutyl ketones, which includes cyclobutyl 2-pyridyl ketone derivatives . The process begins with a UV-light-promoted Norrish-Yang cyclization of cyclobutyl aryl ketones to generate bicyclo[1.1.1]pentan-2-ol intermediates. Subsequent palladium-catalyzed C–C cleavage and functionalization with aryl/heteroaryl iodides yield the target compounds. Key reaction parameters include:
Parameter | Conditions | Role in Synthesis |
---|---|---|
Light source | UV (300–350 nm) | Initiates Norrish-Yang cyclization |
Catalyst | Pd(OAc) | Facilitates C–C bond activation |
Ligand | 1,10-Phenanthroline | Enhances stereocontrol |
Coupling partner | Aryl/heteroaryl iodides | Introduces substituents |
This method achieves exclusive cis-selectivity, critical for applications requiring precise stereochemical outcomes .
Alternative Routes via Cyclobutenedione Intermediates
Physicochemical Properties and Stability
Thermodynamic and Solubility Profiles
Cyclobutyl 2-pyridyl ketone’s physicochemical properties are inferred from structural analogs and computational predictions:
The compound’s limited solubility in polar solvents (e.g., water) and moderate solubility in dichloromethane or THF aligns with its hydrophobic cyclobutyl and pyridyl groups .
Stability Under Reaction Conditions
Cyclobutyl 2-pyridyl ketone exhibits moderate thermal stability but is susceptible to ring-opening under strong acidic or basic conditions due to cyclobutane strain. Pd-catalyzed reactions require inert atmospheres to prevent oxidative degradation .
Applications in Organic Synthesis and Medicinal Chemistry
Stereospecific Functionalization for Drug Discovery
The cis-γ-arylation protocol developed in 2023 enables the synthesis of 1,3-disubstituted cyclobutanes, a motif prevalent in bioactive molecules . For example:
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Antiviral agents: Rigid cyclobutane cores improve binding affinity to viral proteases.
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Kinase inhibitors: Pyridyl ketones serve as hydrogen-bond acceptors in ATP-binding pockets.
A case study demonstrated the conversion of cyclobutyl 2-pyridyl ketone to amide derivatives via benzoyl group manipulation, highlighting its versatility .
Ligand Design in Catalysis
The pyridyl group’s ability to coordinate transition metals makes cyclobutyl 2-pyridyl ketone a candidate for ligand design. In Pd-catalyzed cross-couplings, such ligands could modulate electronic environments to enhance reaction rates or selectivity .
Recent Advances and Future Directions
Computational Modeling and Reaction Optimization
Quantum mechanical calculations (e.g., DFT studies) could elucidate the transition states of Pd-catalyzed C–C cleavages, guiding ligand selection for improved yields . Machine learning models may also predict optimal reaction conditions for new derivatives.
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